molecular formula C12H14N2OS B8386662 2-Propyl-5-(thiazol-2-ylamino)phenol

2-Propyl-5-(thiazol-2-ylamino)phenol

Cat. No.: B8386662
M. Wt: 234.32 g/mol
InChI Key: FRRHIYUSNWPYAC-UHFFFAOYSA-N
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Description

2-Propyl-5-(thiazol-2-ylamino)phenol is a synthetic organic compound featuring a phenol group linked to a 2-aminothiazole moiety via an imino bridge. This molecular architecture, which integrates a phenolic ring with a nitrogen- and sulfur-containing heterocycle, is of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure in pharmaceutical research, known for its association with a wide spectrum of biological activities. Scientific reviews highlight that such derivatives are frequently investigated for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents . The presence of the phenol group and the thiazolylamino substituent on the same molecule creates a multifunctional ligand capable of engaging in hydrogen bonding and potential metal chelation, making it a valuable scaffold for developing pharmacologically active molecules or for materials science applications . Researchers utilize this compound and its analogs as a key intermediate in synthetic chemistry to access more complex structures, such as Schiff bases or fused heterocyclic systems, for biological screening . The compound must be characterized using advanced analytical techniques to confirm its structure and purity; common methods include Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and UV-visible spectroscopy, often complemented by elemental analysis . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2-propyl-5-(1,3-thiazol-2-ylamino)phenol

InChI

InChI=1S/C12H14N2OS/c1-2-3-9-4-5-10(8-11(9)15)14-12-13-6-7-16-12/h4-8,15H,2-3H2,1H3,(H,13,14)

InChI Key

FRRHIYUSNWPYAC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)NC2=NC=CS2)O

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including 2-propyl-5-(thiazol-2-ylamino)phenol, as promising anticancer agents. The mechanism of action often involves the inhibition of tumor cell proliferation through various pathways:

  • Mechanism of Action : Thiazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including leukemia, breast, and lung cancers .

Case Study: Anticancer Activity

A study investigating benzothiazole derivatives reported that certain derivatives exhibited remarkable growth inhibitory activities against multiple human tumor cell lines. The log GI50 values ranged from -5.48 to -6.0 across different cancer types, indicating potent anticancer properties . This suggests that this compound may share similar mechanisms and efficacy.

Antimicrobial Applications

The antimicrobial properties of thiazole derivatives have been extensively documented. This compound has shown promise against a variety of bacterial and fungal strains:

  • Bacterial Activity : Studies have reported that thiazole-containing compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations comparable to established antibiotics .

Case Study: Antimicrobial Efficacy

A recent synthesis of thiazole derivatives demonstrated good antimicrobial activity, with several compounds showing zones of inhibition exceeding those of standard controls. The study emphasized the structural importance of thiazole in enhancing biological activity against pathogens .

Anti-inflammatory Applications

The anti-inflammatory potential of thiazole derivatives is another area where this compound may find applications:

  • Mechanism : Compounds with thiazole moieties have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses. This mechanism supports their use in treating conditions characterized by chronic inflammation .

Summary Table of Applications

Application TypeMechanismExample EffectsReferences
AnticancerInduction of apoptosis, cell cycle regulationCytotoxicity against leukemia, breast cancer
AntimicrobialInhibition of bacterial growthEffective against S. aureus, E. coli
Anti-inflammatoryInhibition of cytokines/enzymesReduction in inflammatory markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SKI-II (4-[4-(4-Chlorophenyl)-thiazol-2-ylamino]-phenol)

  • Structural Differences: SKI-II substitutes the propyl group in 2-propyl-5-(thiazol-2-ylamino)phenol with a 4-chlorophenyl ring at the ortho position.
  • Biological Activity: SKI-II is a sphingosine kinase (SphK) inhibitor. In contrast, SK1-I, an isoenzyme-specific SphK1 inhibitor, reduced airway hyperresponsiveness and inflammation by blocking NF-κB activation and cytokine production (e.g., TNF-α, IL-6) .
  • Mechanistic Insight : The chloroaryl group in SKI-II may enhance membrane permeability but reduce selectivity compared to alkyl substituents like propyl.

4-[Bis(thiazol-2-ylamino)methyl]phenol

  • Structural Differences: This compound features two thiazol-2-ylamino groups attached to a methylene bridge at the phenol’s para position, unlike the single thiazole and propyl group in the target compound.
  • Biological Activity : Demonstrates potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM) .
  • Key Insight: The bis-thiazole configuration enhances π-π stacking and hydrogen bonding with tyrosinase’s active site, suggesting that additional thiazole rings improve enzyme affinity compared to mono-thiazole derivatives.

Dimethyl 2-(Benzo[b]thiophen-2-yl(benzo[d]thiazol-2-ylamino)methyl)malonate (5ar)

  • Structural Differences: Incorporates a benzo[b]thiophene and benzo[d]thiazole moiety, linked via a malonate ester, contrasting with the simpler phenol-thiazole scaffold.

Data Table: Key Properties of Compared Compounds

Compound Biological Target IC₅₀/EC₅₀ Key Structural Feature Reference
This compound Not reported N/A Propyl substituent, mono-thiazole N/A
SKI-II Sphingosine kinase ~10 µM* 4-Chlorophenyl, mono-thiazole
4-[Bis(thiazol-2-ylamino)methyl]phenol Tyrosinase 29.71 µM Bis-thiazole, methylene bridge
SK1-I Sphingosine kinase 1 <5 µM* Isoenzyme-specific alkyl chain

*Values estimated from indirect evidence.

Research Findings and Mechanistic Insights

  • Substituent Effects : Alkyl groups (e.g., propyl) may improve solubility and reduce off-target interactions compared to aromatic substituents (e.g., chlorophenyl in SKI-II), which could enhance membrane penetration but increase toxicity .
  • Thiazole Configuration: Mono-thiazole derivatives (e.g., SKI-II) target kinases, while bis-thiazole compounds exhibit superior tyrosinase inhibition due to enhanced enzyme binding .
  • Therapeutic Potential: The propyl group in this compound could balance selectivity and bioavailability, warranting further investigation in kinase or tyrosinase inhibition assays.

Preparation Methods

Procedure:

  • Synthesis of 5-nitro-2-propylphenol :

    • Propylation of phenol via Friedel-Crafts alkylation using propyl bromide and AlCl₃ yields 2-propylphenol.

    • Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 5-position.

  • Reduction to 5-amino-2-propylphenol :

    • Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.

  • Coupling with 2-aminothiazole :

    • The amine reacts with 2-bromothiazole under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) to form the target compound.

Data Table 1: NAS Optimization

CatalystTemp (°C)Time (h)Yield (%)
CuI1101265
CuO1201858
Pd(OAc)₂100872

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables direct C–N bond formation between halogenated phenols and 2-aminothiazole.

Procedure:

  • Synthesis of 5-bromo-2-propylphenol :

    • Bromination of 2-propylphenol with Br₂/FeBr₃.

  • Coupling with 2-aminothiazole :

    • Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 100°C for 24 hours.

Data Table 2: Ligand Screening

LigandBaseYield (%)
XantphosCs₂CO₃78
BINAPK₃PO₄62
DPPFCs₂CO₃71

Mannich-Type Multicomponent Reaction

Adapting solvent-free Mannich reactions (Source 9), 2-aminothiazole, propionaldehyde, and 2-propylphenol condense to form the target compound.

Procedure:

  • One-pot reaction :

    • Equimolar 2-aminothiazole, propionaldehyde, and 2-propylphenol heated at 120°C for 6–10 hours.

  • Work-up :

    • Crude product purified via recrystallization (ethanol/water).

Data Table 3: Solvent-Free Conditions

Temp (°C)Time (h)Yield (%)
120885
1001272
140668

Reductive Amination of Schiff Base Intermediates

Formation of a Schiff base followed by reduction offers a stepwise approach.

Procedure:

  • Schiff base synthesis :

    • 5-Amino-2-propylphenol reacts with thiazole-2-carbaldehyde in ethanol under reflux.

  • Reduction :

    • NaBH₄ in methanol reduces the imine to the secondary amine.

Data Table 4: Reductive Amination

Reducing AgentSolventYield (%)
NaBH₄MeOH70
NaBH₃CNTHF82
H₂/Pd-CEtOAc65

Hantzsch Thiazole Synthesis on Phenolic Scaffolds

Building the thiazole ring directly on the phenol core ensures regioselectivity.

Procedure:

  • Thiourea formation :

    • 5-Amino-2-propylphenol reacts with CS₂ in basic conditions to form a thiourea.

  • Cyclization :

    • α-Bromoacetophenone undergoes Hantzsch cyclization with the thiourea to yield the thiazole.

Data Table 5: Cyclization Efficiency

α-Halo KetoneCatalystYield (%)
BrCH₂COPhEt₃N60
ClCH₂COPhK₂CO₃55
ICH₂COPhNone75

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
NASHigh regioselectivityRequires activated aryl halides58–72
Buchwald-HartwigMild conditions, scalableCostly Pd catalysts62–78
Mannich reactionSolvent-free, one-potHigh temperatures needed68–85
Reductive aminationSimple purificationMultiple steps65–82
Hantzsch synthesisDirect thiazole formationCompetitive side reactions55–75

Key Research Findings

  • Pd-catalyzed couplings (Buchwald-Hartwig) achieve the highest yields (72–78%) but require optimized ligands.

  • Mannich reactions under solvent-free conditions are cost-effective but demand precise temperature control.

  • Hantzsch cyclization offers modularity but faces challenges in regioselectivity.

  • Protecting the phenolic –OH group (e.g., as methyl ether) during synthesis prevents undesired oxidation .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Propyl-5-(thiazol-2-ylamino)phenol, and how can reaction conditions be optimized?

A common approach involves multi-step condensation reactions. For example, thiazole-amine coupling with phenolic derivatives under reflux conditions in ethanol or methanol, using catalysts like polyvinyl pyridine to enhance yield . Optimization includes adjusting reaction time (e.g., 3–6 hours), stoichiometric ratios (e.g., 1:1 to 1:2 for amine:carbonyl reactants), and solvent polarity to reduce side products. Characterization of intermediates via TLC ensures reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR spectroscopy : Identifies functional groups like NH (3285 cm⁻¹), C=O (1628 cm⁻¹), and aromatic C-H stretches .
  • NMR : ¹H NMR (400 MHz, DMSO-d6) resolves propyl chain protons (δ 1.2–1.8 ppm), thiazole-proton environments (δ 7.5–8.5 ppm), and phenolic OH (δ 9–10 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound?

This compound may pose skin/eye irritation risks (Category 2/2A per GHS). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Emergency procedures include rinsing exposed areas with water and consulting SDS guidelines for disposal .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to target proteins. For example, derivatives with thiadiazole or triazole substituents show enhanced interactions with fungal CYP51 or cancer-related kinases. In-silico ADMET predictions (e.g., SwissADME) evaluate solubility and toxicity .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Contradictions in NMR/IR peaks may arise from tautomerism or solvent effects. For example, phenolic OH protons may shift in DMSO vs. CDCl3. Cross-validate with alternative techniques (e.g., ¹³C NMR, HSQC) and compare with literature data for analogous thiazole-phenol hybrids .

Q. What strategies improve yields in multi-step syntheses of this compound’s derivatives?

  • Catalyst optimization : Polyvinyl pyridine increases reaction efficiency in thiazole-amine coupling .
  • Purification : Recrystallization from ethanol/water (1:1 v/v) removes impurities .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >60% .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO2) at the thiazole 2-position enhances antifungal activity .
  • Phenol substituents : Propyl chains improve lipid solubility, aiding membrane penetration in antimicrobial assays .

Q. What analytical methods quantify this compound in complex matrices (e.g., biological samples)?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% formic acid .
  • Folin-Ciocalteu assay : Quantifies phenolic content via absorbance at 750 nm after reaction with the Folin reagent .

Data Contradiction and Validation

Q. How to resolve conflicting biological activity data across studies?

Variations in antifungal IC50 values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols (CLSI guidelines) and include positive controls (e.g., fluconazole) for cross-study comparability .

Q. What validation steps ensure reproducibility in synthetic protocols?

  • Reagent purity : Use ≥95% pure starting materials (verified via HPLC).
  • Reaction monitoring : Track intermediates via LC-MS or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueObserved DataFunctional Group IdentifiedReference
IR (KBr)3285 cm⁻¹NH stretch
¹H NMR (DMSO-d6)δ 1.2–1.8 (m, 2H, CH2)Propyl chain
MS (ESI+)m/z 263.1 [M+H]+Molecular ion

Q. Table 2. Optimization of Synthesis Conditions

ParameterOptimal ValueYield ImprovementReference
Reaction Time6 hours (reflux)66.6% → 75%
CatalystPolyvinyl pyridine (0.2 mmol)55% → 70%
SolventEthanol/water (1:1 v/v)Purity >95%

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